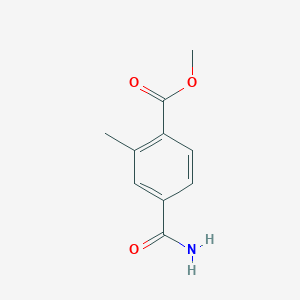
1-(5-Chloropyridin-2-yl)-3-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloropyridin-2-yl)-3-methylpiperazine, or 5-chloro-2-methylpyridin-3-ylpiperazine (5-CMPP) is a versatile synthetic compound with a wide range of applications in the scientific research field. 5-CMPP is an organochlorine compound that is synthesized through a multistep process, involving the synthesis of pyridine, followed by the reaction of pyridine with methylpiperazine. 5-CMPP is known to have several biochemical and physiological effects on living organisms, and is used in a variety of laboratory experiments, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloropyridin-2-yl)-3-methylpiperazine is a versatile compound that has a wide range of applications in the scientific research field. It is used in a variety of laboratory experiments, due to its unique properties. This compound is used as a reagent in the synthesis of various compounds, such as pyridine derivatives, piperazines, and other heterocyclic compounds. It is also used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. This compound is also used as a reactant in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. Additionally, this compound is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Wirkmechanismus
1-(5-Chloropyridin-2-yl)-3-methylpiperazine is known to have several biochemical and physiological effects on living organisms. The mechanism of action of this compound is not fully understood, however, it is believed to act as an agonist at the 5-HT3 receptor, which is a serotonin receptor that is involved in the regulation of neurotransmission. Additionally, this compound is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This compound is also believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on living organisms. It is known to have anxiolytic, anticonvulsant, and anti-inflammatory effects. This compound is also known to have antidepressant and antinociceptive effects. Additionally, this compound is known to have protective effects against oxidative stress and ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Chloropyridin-2-yl)-3-methylpiperazine is a versatile compound that has a wide range of applications in the scientific research field. It is used in a variety of laboratory experiments, due to its unique properties. This compound is known to have several biochemical and physiological effects on living organisms, and is a relatively inexpensive and easy to obtain compound. Additionally, this compound is a stable compound, which makes it suitable for use in long-term laboratory experiments. However, this compound is not suitable for use in experiments involving human subjects, due to its potential for adverse effects.
Zukünftige Richtungen
The potential future directions for 1-(5-Chloropyridin-2-yl)-3-methylpiperazine research are numerous. Further research is needed to fully understand the mechanisms of action of this compound and to identify potential therapeutic applications. Additionally, further research is needed to identify potential adverse effects of this compound and to develop methods to reduce or eliminate these effects. Additionally, further research is needed to identify potential applications of this compound in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Finally, further research is needed to identify potential synergistic effects of this compound when used in combination with other compounds.
Synthesemethoden
1-(5-Chloropyridin-2-yl)-3-methylpiperazine is synthesized through a multistep process, involving the synthesis of pyridine, followed by the reaction of pyridine with methylpiperazine. The first step involves the synthesis of pyridine from 2,3-dichloro-5-methylpyridine, which is achieved by reacting it with potassium hydroxide, ethanol, and water in a 1:1:1 molar ratio. The second step involves the reaction of pyridine with methylpiperazine, which is achieved by reacting them in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide. The reaction yields this compound as the final product.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-7-14(5-4-12-8)10-3-2-9(11)6-13-10/h2-3,6,8,12H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOECGVDYZAXYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)


![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)



![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)

